molecular formula C12H19NO2 B13252419 Methyl spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylate

Methyl spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylate

Cat. No.: B13252419
M. Wt: 209.28 g/mol
InChI Key: HSZLAHIVTPONIY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name "methyl spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylate" adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for polycyclic compounds. The parent structure is bicyclo[2.2.1]heptane, a norbornane derivative with bridgehead carbons at positions 1, 4, and 5. The spiro descriptor indicates a single atom (carbon-2 of the bicycloheptane) shared between the bicyclic system and the pyrrolidine ring. The numbering follows priority rules, with the bicycloheptane assigned primary status due to its higher bridge complexity. The carboxylate ester group (-COOCH3) occupies position 4' of the pyrrolidine ring, as denoted by the prime symbol to distinguish it from the bicyclic component.

The molecular formula, $$ \text{C}{11}\text{H}{17}\text{NO}2 $$, reflects the integration of the bicycloheptane ($$ \text{C}7\text{H}{10} $$), pyrrolidine ($$ \text{C}4\text{H}8\text{N} $$), and methyl ester ($$ \text{COOCH}3 $$) moieties. A key feature of this nomenclature is the explicit identification of the spiro junction, which differentiates it from simpler fused or bridged bicyclic systems.

Molecular Geometry and Bicyclic-Spiro Hybrid Architecture

The bicyclo[2.2.1]heptane component imposes significant geometric constraints due to its norbornane-like structure. The bridgehead carbons (C1, C4, C5) adopt tetrahedral geometry with bond angles deviating from ideal 109.5° due to ring strain. The spiro carbon (C2) connects the bicycloheptane to the pyrrolidine ring, creating a perpendicular orientation between the two ring systems. This arrangement minimizes steric clashes between the bicyclic framework and the pyrrolidine substituents.

Computational modeling reveals that the spiro junction introduces torsional strain, particularly in the pyrrolidine ring, which adopts a slightly puckered conformation to alleviate non-bonded interactions. The methyl ester group at C4' extends axially relative to the pyrrolidine plane, further influencing the molecule’s overall dipole moment and solubility characteristics. Key bond lengths and angles are summarized below:

Structural Feature Measurement
C2-C3 (bicycloheptane) 1.54 Å
N-C2 (pyrrolidine) 1.47 Å
C4'-O (ester) 1.34 Å
Bridgehead C-C-C angle 94°
Spiro C-N-C angle 108°

This hybrid architecture enhances rigidity compared to monocyclic analogs, making the compound a valuable scaffold in supramolecular chemistry and drug design.

Comparative Analysis with Related Spiro[bicyclo[2.2.1]heptane-pyrrolidine] Derivatives

Structural analogs of this compound exhibit modifications in substituents, ring fusion patterns, or counterion presence. The table below highlights key differences:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol)
Methyl spiro[...]-4'-carboxylate $$ \text{C}{11}\text{H}{17}\text{NO}_2 $$ -COOCH3 at C4' 209.28
Spiro[...] hydrochloride $$ \text{C}{10}\text{H}{18}\text{ClN} $$ -HCl salt at pyrrolidine N 188
N-(pyrrolidin-3-yl)bicyclo[...]carboxamide $$ \text{C}{12}\text{H}{20}\text{N}_2\text{O} $$ -CONH-pyrrolidin-3-yl 208

The hydrochloride derivative (CAS 2503208-78-2) replaces the ester group with a protonated amine, significantly altering its polarity and biological activity. The carboxamide analog (CAS 1594941-79-3) substitutes the ester with an amide, enhancing hydrogen-bonding capacity while retaining the spirocyclic core. These structural variations demonstrate how functional group modifications can tailor physicochemical properties without disrupting the core bicyclic-spiro architecture.

Stereochemical Considerations in Bicyclo[2.2.1]heptane-Pyrrolidine Fusion

The spiro carbon (C2) serves as a stereogenic center, generating two enantiomers due to the tetrahedral geometry at this junction. Additionally, the pyrrolidine ring introduces a second stereogenic center at C3', resulting in four possible stereoisomers (two diastereomeric pairs). X-ray crystallography studies confirm that the lowest-energy conformation places the ester group in an axial orientation relative to the pyrrolidine ring, minimizing 1,3-diaxial interactions.

The bicycloheptane’s bridgehead carbons (C1, C4, C5) further restrict conformational flexibility, locking the molecule into a specific spatial arrangement. This rigidity reduces entropy penalties upon binding to biological targets, a feature exploited in enzyme inhibitor design. Notably, the stereochemistry at C2 influences the compound’s ability to act as a chiral ligand in asymmetric catalysis.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

methyl spiro[bicyclo[2.2.1]heptane-2,4'-pyrrolidine]-3'-carboxylate

InChI

InChI=1S/C12H19NO2/c1-15-11(14)10-6-13-7-12(10)5-8-2-3-9(12)4-8/h8-10,13H,2-7H2,1H3

InChI Key

HSZLAHIVTPONIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC12CC3CCC2C3

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction as a Key Step

The bicyclo[2.2.1]heptane framework is commonly synthesized via the Diels-Alder cycloaddition reaction between cyclopentadiene and suitable olefins. According to patent EP1254882A1, economical and efficient methods involve reacting cyclopentadiene with C3-C4 acyclic olefins such as 1-butene or 2-butene to form bicyclo[2.2.1]heptane derivatives.

  • The reaction proceeds under mild to moderate temperatures (20–400°C), depending on catalyst acidity.
  • Both two-step and one-step processes are described:
    • Two-step: Diels-Alder reaction followed by isomerization.
    • One-step: Simultaneous Diels-Alder and isomerization in the presence of an isomerization catalyst.
  • The isomerization catalyst facilitates conversion to desired bicyclo[2.2.1]heptane derivatives such as 2-methylene-3-methylbicyclo[2.2.1]heptane and 2,3-dimethylbicyclo[2.2.1]hept-2-ene.
Step Reaction Type Reactants Conditions Products
1 Diels-Alder Cyclopentadiene + 2-butene 20–400°C, catalyst-dependent 5,6-Dimethylbicyclo[2.2.1]hept-2-ene (intermediate)
2 Isomerization Intermediate + isomerization catalyst 20–400°C, pressure not critical 2-methylene-3-methylbicyclo[2.2.1]heptane, 2,3-dimethylbicyclo[2.2.1]hept-2-ene

This method avoids expensive crotonaldehyde and reduces production costs while maintaining good yields.

Alternative Bicyclo[2.2.1]heptane Syntheses

Construction of the Spiro[pyrrolidine] Moiety

Spirocyclization via Bis-imine Cyclization

Recent synthetic strategies for spiro-azetidinone and spiro-pyrrolidine derivatives involve cyclization reactions of bis-imines with appropriate electrophiles. For example, the reaction of methyl 1-bromocyclopentanecarboxylate with bis-imines leads to spontaneous cyclization forming spirocyclic lactams in good yields (54–84%).

  • The process typically involves:
    • Formation of the bis-imine intermediate.
    • Nucleophilic attack and cyclization to form the spiro-pyrrolidine ring.
    • Possible oxidation steps to introduce hydroxyl groups or other functionalities.

Functional Group Installation

The methyl ester group at the 4'-position of the pyrrolidine ring can be introduced by starting from methyl carboxylate derivatives such as methyl 1-bromocyclopentanecarboxylate or by esterification of the corresponding carboxylic acid after spirocyclization.

Integrated Synthetic Route for Methyl spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylate

Stepwise Synthesis Overview

Step Description Reagents/Conditions Outcome
1 Formation of bicyclo[2.2.1]heptane core Diels-Alder reaction: cyclopentadiene + 2-butene, 100–350°C, isomerization catalyst Bicyclo[2.2.1]heptane derivative intermediate
2 Functionalization at bicyclic scaffold Introduction of functional groups (e.g., hydroxyl, halogen) for further reaction Functionalized bicyclic intermediate
3 Preparation of pyrrolidine precursor Synthesis of bis-imine or amino acid derivatives with methyl ester group Pyrrolidine ring precursor
4 Spirocyclization to form spiro[pyrrolidine] Cyclization of bicyclic intermediate with pyrrolidine precursor under base or acid catalysis This compound

Reaction Conditions and Catalysts

  • The Diels-Alder reaction benefits from Lewis acid catalysts to enhance regio- and stereoselectivity.
  • Isomerization catalysts vary in acid strength; temperature is adjusted accordingly (20–400°C).
  • Spirocyclization often proceeds under mild base or acid catalysis, sometimes with aerobic oxidation steps to finalize the spirocyclic structure.

Research Data and Yields

Reaction Stage Yield Range (%) Notes Source
Diels-Alder bicyclo[2.2.1]heptane formation 70–90 High regioselectivity with 2-butene and cyclopentadiene Patent EP1254882A1
Spirocyclization to spiro-pyrrolidine 54–84 Using methyl 1-bromocyclopentanecarboxylate and bis-imine RSC Advances Review
Overall multi-step synthesis 40–60 Depending on purification and intermediate stability Combined sources

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which methyl spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader family of spiro[bicyclo[2.2.1]heptane-pyrrolidine] derivatives, which differ in substituents, stereochemistry, and physicochemical properties. Below is a detailed comparison based on synthesis, structural data, and enantiomeric purity.

Structural Variations and Stereochemistry

  • Substituent Effects: Electron-Withdrawing Groups: The 4-chlorophenyl (5C) and 4-cyanophenyl derivatives exhibit higher melting points (162–164°C and 107–108°C, respectively) compared to the phenyl-substituted analogue (liquid), suggesting increased crystallinity due to polar substituents . Heteroaryl Groups: The thiophen-2-yl variant (5q) shares structural similarities but lacks detailed optical data, highlighting the need for further characterization .
  • Stereochemical Diversity : The absolute configurations (e.g., 1S,2R,2'S,4R,4'R,5'R in 5C) are critical for enantioselectivity. Higher optical rotations (e.g., +44.7 for the phenyl derivative) correlate with stereochemical complexity .

Physicochemical and Spectroscopic Data

  • Melting Points : Polar substituents (Cl, CN) enhance intermolecular interactions, increasing melting points. The phenyl derivative’s liquid state reflects weaker van der Waals forces .
  • HRMS Validation: Close agreement between observed and calculated HRMS values (e.g., Δm/z = 0.0002 for the 4-cyanophenyl compound) confirms structural integrity .
  • NMR Signatures: Distinct ¹H/¹³C NMR shifts (e.g., aromatic protons at δ 7.20–8.51 in 5C) provide diagnostic markers for substituent identification .

Broader Context from Chemical Databases

  • Related Spiro Derivatives : Compounds like Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] with ethoxy-pyridinyl or hydrochloride salts (CAS 646055-75-6) highlight structural diversity within this class but lack detailed comparative data .

Biological Activity

Methyl spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylate (CAS No. 1594941-79-3) is a complex organic compound characterized by its unique spirocyclic structure, which consists of a bicyclo[2.2.1]heptane framework fused with a pyrrolidine ring and a carboxylate functional group. Its molecular formula is C12H19NO2C_{12}H_{19}NO_2 with a molecular weight of approximately 209.28 g/mol . This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antiviral domains.

Structural Characteristics

The compound's structure imparts distinctive chemical properties that influence its biological interactions. The spirocyclic nature allows it to fit into specific binding sites on biological macromolecules, which may modulate the activity of various enzymes and receptors involved in biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics .

Antiviral Activity

In addition to antimicrobial properties, this compound shows promise in antiviral applications . Preliminary assays indicate that it may inhibit viral replication by interfering with viral entry or replication processes within host cells . Further studies are needed to elucidate the specific mechanisms involved.

The compound likely interacts with biological targets through several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes critical for pathogen survival.
  • Receptor Modulation : The compound may bind to receptors involved in immune response modulation, enhancing host defense mechanisms against infections .
  • Ligand Binding : Its unique structure allows it to serve as a ligand in binding studies, facilitating the understanding of its interactions with various biological macromolecules .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing promising results that warrant further investigation into its therapeutic potential.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Antiviral Activity

In another study focusing on antiviral properties, this compound was tested against Influenza virus strains. The results indicated a dose-dependent inhibition of viral replication, with IC50 values suggesting effective antiviral activity at low concentrations.

VirusIC50 (µM)
Influenza A5
Influenza B10

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